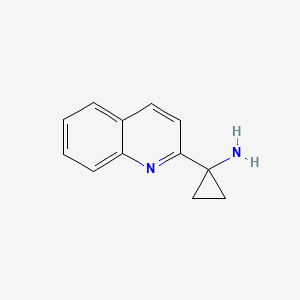
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a piperidine and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor. One common method involves the alkylation of 1-methylpiperidine with a halogenated pyrazole derivative under basic conditions, followed by amination to introduce the amine group at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.
Substitution: The amine group at the 3-position of the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 3-position of the pyrazole ring.
Aplicaciones Científicas De Investigación
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter receptors.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the brain. It is believed to act as an antagonist at certain neurotransmitter receptors, such as the 5-hydroxytryptamine-6 receptor. This interaction can modulate the levels of neurotransmitters like glutamate and acetylcholine, which are associated with cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
- 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides
Uniqueness
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with certain neurotransmitter receptors makes it a valuable compound for research in neurological disorders .
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)8-6-9(10)12-11-8/h6-7H,2-5H2,1H3,(H3,10,11,12) |
Clave InChI |
HFITWIILBJCFJJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)





![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)


![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
